CYP2D6 Enzymatic Efficiency: 2-Hydroxyimipramine Formation Outperforms N-Demethylation to Desipramine
In a head-to-head comparison using commercially available human CYP2D6 isozyme preparations, CYP2D6 catalyzes the C-hydroxylation of imipramine to 2-hydroxyimipramine with significantly higher efficiency than its N-demethylation to desipramine [1]. 2-Hydroxyimipramine was identified as the major metabolite under these controlled in vitro conditions, while desipramine was isolated in substantial but lower amounts, and 2-hydroxydesipramine appeared only as a trace metabolite [1]. Additionally, the C-hydroxylation of imipramine to 2-hydroxyimipramine proceeds more efficiently than the conversion of desipramine to 2-hydroxydesipramine, further establishing 2-OH-IMI as the preferred CYP2D6-mediated product [1].
| Evidence Dimension | Relative enzymatic efficiency of CYP2D6-catalyzed metabolic pathways |
|---|---|
| Target Compound Data | 2-Hydroxyimipramine formation: major metabolic pathway |
| Comparator Or Baseline | Desipramine formation: significant but lower yield; 2-hydroxydesipramine formation: trace metabolite |
| Quantified Difference | Qualitative rank order: 2-OH-IMI > desipramine ≫ 2-OH-DMI |
| Conditions | Human CYP2D6 isozyme preparation (commercially available) in vitro; metabolites derivatized with acetic anhydride and quantified by GLC with N/P detection; detection limit 0.36 nmol; recovery >90% over 5–60 min incubation |
Why This Matters
Users requiring a CYP2D6-specific metabolic marker should procure 2-hydroxyimipramine rather than desipramine, as the latter can also be formed via CYP1A2 and CYP3A4, compromising isoform specificity.
- [1] Su P, Coutts RT, Baker GB, Daneshtalab M. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Xenobiotica. 1993;23(11):1289-1298. doi:10.3109/00498259309059439 View Source
